![molecular formula C10H12I2O B3056999 Phenol, 4-(1,1-dimethylethyl)-2,6-diiodo- CAS No. 75908-75-7](/img/structure/B3056999.png)
Phenol, 4-(1,1-dimethylethyl)-2,6-diiodo-
Overview
Description
Phenol, 4-(1,1-dimethylethyl)-, also known as 4-tert-butylphenol, is a type of phenol. It has the molecular formula C10H14O and a molar mass of 150.221 . It’s often a major component of volatile or essential oils .
Molecular Structure Analysis
The molecular structure of Phenol, 4-(1,1-dimethylethyl)- can be analyzed using various techniques. For instance, the 3D structure of similar compounds can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
Phenol, 4-(1,1-dimethylethyl)- has several physical and chemical properties. For instance, it has a critical density and its density (Liquid in equilibrium with Gas) varies as a function of temperature from 372.7 K to 741 K .Scientific Research Applications
- Synthesis : Researchers have synthesized a heterogeneous antioxidant called PS-2,6-DTBP by modifying polystyrene with 2,6-di-tert-butylphenol through a simple Friedel–Crafts reaction .
- Neurodegenerative Diseases : Investigations have explored the potential medicinal applications of 2,4-di-tert-butylphenol (a related compound). It shows promise in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Processing Antioxidant : Hindered phenolic antioxidants (HPAs) containing 2,6-di-tert-butylphenol are widely used in industry. They prevent degradation and maintain chemical stability in stored materials exposed to light, heat, and oxygen .
- Ni-Catalyzed Methylation : The compound plays a role in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .
- Lanthanide Complexes : It contributes to the synthesis of isostructural triple-stranded dinuclear lanthanide complexes .
- Solid Antioxidant Field : PS-2,6-DTBP can be conveniently separated from liquid phases, making it environmentally friendly and suitable for solid antioxidant applications .
- BHT (Butylated Hydroxytoluene) : BHT, which contains 2,6-di-tert-butylphenol, exhibits slight anti-inflammatory activity. It affects gene expression related to inflammation when stimulated by specific agents .
Antioxidant Properties
Medicinal Uses
Chemical Stabilization
Catalysis and Synthesis
Environmental Applications
Anti-Inflammatory Activity
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-tert-butyl-2,6-diiodophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12I2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMBOODZJMDOJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)I)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12I2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436802 | |
Record name | Phenol, 4-(1,1-dimethylethyl)-2,6-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-2,6-diiodophenol | |
CAS RN |
75908-75-7 | |
Record name | Phenol, 4-(1,1-dimethylethyl)-2,6-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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